Zankiren
Overview
Description
Zankiren is a renin inhibitor . It has the ability to reduce blood pressure, plasma renin activity, and angiotensin II . It can decrease blood pressure and circulating components of the Renin-Angiotensin System (RAS) in normotensive volunteers as a result of documented absorption .
Molecular Structure Analysis
Zankiren has a complex molecular structure with the chemical formula C35H55N5O6S2 . Its exact mass is 705.36 and its molecular weight is 705.970 . It has 5 defined stereocentres .Physical And Chemical Properties Analysis
Zankiren has a density of 1.3±0.1 g/cm3. It has a molar refractivity of 190.8±0.4 cm3. It has 11 H bond acceptors, 4 H bond donors, and 17 freely rotating bonds . It has a polar surface area of 189 Å2 and a molar volume of 555.6±5.0 cm3 .Scientific Research Applications
Hemodynamic Effects and Renin-Angiotensin System Response
Zankiren HCl has been studied for its hemodynamic effects and response of the renin-angiotensin system (RAS) in healthy volunteers. A study by Ménard et al. (1995) demonstrated that oral administration of Zankiren can dose-dependently decrease blood pressure and circulating components of the RAS. The study confirmed the satisfactory absorption of Zankiren HCl and its renin inhibitory activity through dose-related suppression of plasma renin activity and other components.
Renal Vascular Responses
Zankiren has been researched for its impact on renal vascular responses. Fisher and Hollenberg (1995) investigated its effects on renal plasma flow in healthy men on a sodium-restricted diet. Their study, published in Clinical Pharmacology & Therapeutics, found that renin inhibition with Zankiren resulted in a significant renal vasodilator response. This could have implications for preventing renal injury in at-risk patients (Fisher & Hollenberg, 1995).
properties
IUPAC Name |
(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N5O6S2/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43)/t28-,30+,31+,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDSDRDMDDGDFC-HOQQKOLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC=N2)NC(=O)[C@H](CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55N5O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904849 | |
Record name | Zankiren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zankiren | |
CAS RN |
138742-43-5 | |
Record name | Zankiren [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138742435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zankiren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZANKIREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36B16A34Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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